N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide
Description
N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group and a methanesulfonyl-substituted phenyl group, making it structurally unique and potentially useful in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-5-6-13(23(2,21)22)9-14(12)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGNJSKSHJHJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC2(CCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide typically involves multiple steps:
-
Formation of the Cyanocyclopentyl Intermediate
- Cyclopentanone is reacted with a cyanide source (e.g., sodium cyanide) under basic conditions to form 1-cyanocyclopentanol.
- Dehydration of 1-cyanocyclopentanol yields 1-cyanocyclopentene.
-
Amination Reaction
- The 1-cyanocyclopentene is then subjected to an amination reaction with 2-[(5-methanesulfonyl-2-methylphenyl)amino]acetic acid.
- This step typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, potentially forming sulfone derivatives.
-
Reduction
- Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution
- The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: LiAlH4 or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the selectivity and efficiency of catalytic reactions.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.
Medicine
Drug Development:
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-[(5-methylphenyl)amino]acetamide: Lacks the methanesulfonyl group, which may affect its reactivity and biological activity.
N-(1-cyanocyclopentyl)-2-[(5-methanesulfonylphenyl)amino]acetamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
- The presence of both the cyanocyclopentyl and methanesulfonyl-substituted phenyl groups makes N-(1-cyanocyclopentyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide unique, potentially offering distinct reactivity and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
